molecular formula C16H24N2O2 B5721979 N,N'-1,4-phenylenebis(3-methylbutanamide)

N,N'-1,4-phenylenebis(3-methylbutanamide)

Cat. No. B5721979
M. Wt: 276.37 g/mol
InChI Key: DGSPSQDXWDZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-phenylenebis(3-methylbutanamide), also known as PMX205, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and is mainly used as a chiral selector in chromatography.

Mechanism of Action

The mechanism of action of N,N'-1,4-phenylenebis(3-methylbutanamide) in chiral separation is based on the formation of diastereomeric complexes between the enantiomers and the chiral selector. The complexes have different affinities for the stationary phase, which results in differential retention times and ultimately separation of the enantiomers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-1,4-phenylenebis(3-methylbutanamide). However, studies have shown that it does not exhibit significant toxicity or mutagenicity. It is also not known to have any pharmacological effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-1,4-phenylenebis(3-methylbutanamide) is its high selectivity and resolution in chiral separation. It is also relatively easy to synthesize and purify. However, one of the limitations of N,N'-1,4-phenylenebis(3-methylbutanamide) is its relatively high cost compared to other chiral selectors. In addition, it may not be suitable for certain types of analytes or samples.

Future Directions

There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research. One area of focus is the development of new chiral separation methods using N,N'-1,4-phenylenebis(3-methylbutanamide). Another area is the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the analysis of complex mixtures, such as natural products and metabolites. There is also potential for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the development of new pharmaceuticals and other biologically active compounds. Further research is needed to explore these and other potential applications of N,N'-1,4-phenylenebis(3-methylbutanamide).
Conclusion:
In conclusion, N,N'-1,4-phenylenebis(3-methylbutanamide) is a synthetic compound that has been widely used in scientific research as a chiral selector in chromatography. It has several advantages, including high selectivity and resolution, and has been used in a variety of applications. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxicity or mutagenicity. There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research, including the development of new chiral separation methods and the analysis of complex mixtures.

Synthesis Methods

N,N'-1,4-phenylenebis(3-methylbutanamide) can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N,N'-1,4-phenylenebis(3-methylbutanamide) has been extensively used in scientific research as a chiral selector in chromatography. It has been used to separate enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals. N,N'-1,4-phenylenebis(3-methylbutanamide) has also been used in the analysis of food and environmental samples. In addition, N,N'-1,4-phenylenebis(3-methylbutanamide) has been used as a ligand in metal ion extraction and as a stationary phase in capillary electrophoresis.

properties

IUPAC Name

3-methyl-N-[4-(3-methylbutanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPSQDXWDZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,4-diylbis(3-methylbutanamide)

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